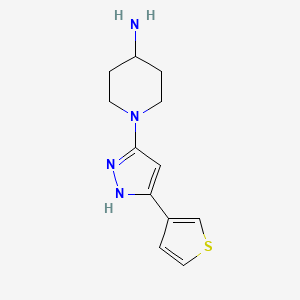
1-(2,5-Difluorophenyl)-3-ethoxyprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Difluorophenyl)-3-ethoxyprop-2-en-1-one is an organic compound characterized by the presence of a difluorophenyl group attached to an ethoxyprop-2-en-1-one moiety
Métodos De Preparación
The synthesis of 1-(2,5-Difluorophenyl)-3-ethoxyprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where an appropriate acetophenone (such as 2,5-difluoroacetophenone) is reacted with an ethoxypropenal derivative in the presence of a base like sodium hydroxide. The reaction is usually conducted in an ethanol solution .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(2,5-Difluorophenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
1-(2,5-Difluorophenyl)-3-ethoxyprop-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Difluorophenyl)-3-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound has been shown to induce apoptosis by activating caspase-3 and cleaving PARP (poly ADP-ribose polymerase), leading to programmed cell death . The exact molecular targets and pathways may vary depending on the specific biological context and the type of cells involved.
Comparación Con Compuestos Similares
1-(2,5-Difluorophenyl)-3-ethoxyprop-2-en-1-one can be compared with other similar compounds, such as:
- 1-(2,5-Difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
- 1-(3,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
These compounds share structural similarities but differ in the substitution patterns on the phenyl rings, which can significantly affect their chemical reactivity and biological activities . The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethoxy group, which can influence its solubility, stability, and interaction with biological targets.
Propiedades
Fórmula molecular |
C11H10F2O2 |
|---|---|
Peso molecular |
212.19 g/mol |
Nombre IUPAC |
(E)-1-(2,5-difluorophenyl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C11H10F2O2/c1-2-15-6-5-11(14)9-7-8(12)3-4-10(9)13/h3-7H,2H2,1H3/b6-5+ |
Clave InChI |
IETBWDSLQNBVNK-AATRIKPKSA-N |
SMILES isomérico |
CCO/C=C/C(=O)C1=C(C=CC(=C1)F)F |
SMILES canónico |
CCOC=CC(=O)C1=C(C=CC(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine](/img/structure/B13526204.png)
![methylN-[2-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B13526208.png)



